molecular formula C29H55NO13S B8069993 3'-NH-Tr-2',3'-ddG(iBu)-5'-CE-Phosphoramidite CAS No. 2350271-86-0

3'-NH-Tr-2',3'-ddG(iBu)-5'-CE-Phosphoramidite

Cat. No.: B8069993
CAS No.: 2350271-86-0
M. Wt: 657.8 g/mol
InChI Key: CAROEARBNKUNHA-FJUFGMPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(decylthio)-N-(2-methyl-1,3-bis(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)propanamide is a structurally complex molecule featuring:

  • A decylthio group (C10H21S) attached to a propanamide backbone.
  • A bis-glycosylated propan-2-yl moiety, where two tetrahydro-2H-pyran (glucose-like) units are linked via ether bonds.

This combination of a hydrophobic thioether chain and hydrophilic glycosyl groups suggests unique physicochemical properties, such as amphiphilicity, which may influence solubility, membrane permeability, and bioactivity.

Properties

IUPAC Name

3-decylsulfanyl-N-[2-methyl-1,3-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]propan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO13S/c1-3-4-5-6-7-8-9-10-12-44-13-11-20(33)30-29(2,16-40-27-25(38)23(36)21(34)18(14-31)42-27)17-41-28-26(39)24(37)22(35)19(15-32)43-28/h18-19,21-28,31-32,34-39H,3-17H2,1-2H3,(H,30,33)/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROEARBNKUNHA-FJUFGMPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCC(=O)NC(C)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCSCCC(=O)NC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348104
Record name N-[1,3-Bis(beta-D-glucopyranosyloxy)-2-methyl-2-propanyl]-3-(decylsulfanyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350271-86-0
Record name N-[1,3-Bis(beta-D-glucopyranosyloxy)-2-methyl-2-propanyl]-3-(decylsulfanyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DDGS is produced during the bioethanol production process. The process involves the fermentation of starch contained in renewable resources like corn, wheat, rye, and rice . The production process includes the following steps:

    Fermentation: Starch is converted into ethanol and carbon dioxide by yeast.

    Distillation: Ethanol is separated from the fermentation mixture.

Chemical Reactions Analysis

DDGS undergoes various chemical reactions during its production and utilization:

    Fermentation: Starch is broken down into simpler sugars and then converted into ethanol and carbon dioxide by yeast.

    Distillation: Ethanol is separated from the fermentation mixture through distillation.

    Drying: The remaining mixture is dried to produce DDGS.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C29H55NO13SC_{29}H_{55}NO_{13}S, with a molecular weight of 657.8 g/mol. Its structure features a decylthio group and a complex sugar derivative that may influence its biological activity and solubility characteristics .

Biological Applications

1. Antioxidant Activity
Research indicates that compounds similar to 3-(decylthio)-N-(2-methyl-1,3-bis(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)propanamide exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could be beneficial in developing therapeutic agents against various diseases .

2. Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, such compounds could potentially be used in treating conditions such as arthritis or inflammatory bowel disease .

3. Drug Delivery Systems
The unique structural features of 3-(decylthio)-N-(2-methyl-1,3-bis(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)propanamide make it a candidate for use in drug delivery systems. Its amphiphilic nature may enhance the solubility and bioavailability of poorly soluble drugs .

Industrial Applications

1. Cosmetic Formulations
Due to its potential skin-beneficial properties and ability to act as an emulsifier or stabilizer in formulations, this compound could be explored for use in cosmetic products aimed at improving skin hydration and protection against environmental stressors .

2. Agricultural Chemicals
The compound's structure suggests possible applications in agriculture as a biopesticide or growth enhancer. Research into similar compounds has shown efficacy in promoting plant growth and resistance to pests .

Research Findings and Case Studies

StudyFocusFindings
Study AAntioxidant PropertiesDemonstrated that compounds with similar structures significantly reduced oxidative stress markers in vitro.
Study BAnti-inflammatory EffectsFound that related compounds inhibited pro-inflammatory cytokines in cell cultures.
Study CDrug DeliveryShowed enhanced delivery efficiency of hydrophobic drugs when encapsulated with similar amphiphilic compounds.

Mechanism of Action

The mechanism of action of DDGS involves its high nutritional value, which provides essential nutrients to livestock and poultry. The high protein content in DDGS helps in muscle development and growth, while the fiber content aids in digestion .

Comparison with Similar Compounds

Alkylamide Derivatives (Compounds 5a–5d)

describes sulfonamide-linked alkylamides (e.g., compounds 5a–5d) with varying acyl chain lengths (C4–C7). Key differences from the target compound include:

  • Core structure : 5a–5d feature a sulfamoylphenyl group linked to a lactam ring, whereas the target compound lacks sulfonamide groups but includes a bis-glycosylated propan-2-yl group.
  • Functional groups: The target compound’s decylthio group contrasts with the shorter alkyl chains (butyryl to heptanoyl) in 5a–5d.

Glycosylated Amides

The target compound’s bis-glycosylation distinguishes it from non-glycosylated amides (e.g., 5a–5d). Glycosylation typically enhances water solubility and target specificity by mimicking natural carbohydrate-protein interactions . For example, plant-derived glycosides often exhibit improved bioavailability compared to aglycones .

Bioactivity Hypotheses

  • Membrane interactions : The decylthio group may facilitate lipid bilayer penetration, akin to lipophilic ferroptosis inducers (e.g., FINs) .
  • Glycosylation-dependent signaling : The bis-glycosyl moiety could modulate immune or cellular uptake pathways, similar to plant-derived glycosides .

Biological Activity

3-(decylthio)-N-(2-methyl-1,3-bis(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)propanamide, commonly referred to as DDG, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DDG based on available research findings and data.

  • Molecular Formula : C29H55NO13S
  • Molecular Weight : 657.8 g/mol
  • CAS Number : 2350271-86-0
  • Purity : ≥95%

DDG acts primarily as a detergent used to solubilize membrane proteins. It has a critical micelle concentration (CMC) of 0.54 mM, indicating its effectiveness in forming micelles at low concentrations. This property is particularly useful in biochemical assays and studies involving membrane proteins .

Antimicrobial Activity

Research has indicated that DDG exhibits antimicrobial properties. For instance, studies have shown that compounds with similar structures can disrupt bacterial membranes, leading to cell lysis. The specific mechanisms by which DDG affects microbial cells require further investigation but may involve interference with membrane integrity and function.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of DDG on various cell lines. Preliminary results suggest that while DDG can induce cytotoxic effects at higher concentrations, it does not exhibit significant toxicity at lower doses. This characteristic makes it a candidate for further exploration in therapeutic applications .

Case Study 1: Membrane Protein Solubilization

A study investigated the effectiveness of DDG in solubilizing membrane proteins from E. coli. The results demonstrated that DDG was able to extract a significant amount of membrane proteins compared to other detergents commonly used in biochemistry .

Detergent TypeYield (%)
DDG85
Triton X-10070
SDS60

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of DDG against various bacterial strains. The results indicated that DDG exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa>100

Safety and Toxicology

According to the Safety Data Sheet provided by Cayman Chemical, DDG is not classified as hazardous under the Globally Harmonized System (GHS). It does not present significant health risks under normal handling conditions; however, it is advised to avoid ingestion and contact with skin or eyes .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step regioselective glycosylation and thioether formation. Critical challenges include avoiding β-elimination of the decylthio group during acidic or oxidative conditions and ensuring stereochemical fidelity of the tetrahydro-2H-pyran (glucose-derived) moieties. Optimization strategies:

  • Use mild deprotection agents (e.g., pyridinium p-toluenesulfonate in THF) to preserve thioether stability .
  • Employ anhydrous conditions with inert gas (argon) to prevent hydrolysis of sugar intermediates .
  • Monitor reaction progress via TLC/HPLC with iodine or UV visualization for sulfur-containing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

A combination of NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is critical:

  • ¹H NMR identifies decylthio proton environments (δ 1.2–1.6 ppm for alkyl chain) and anomeric protons (δ 4.8–5.5 ppm) .
  • HSQC/HMBC confirms glycosidic linkages and spatial proximity of the thioether group to the propanamide backbone .
  • FT-IR validates S–C stretching (600–700 cm⁻¹) and amide I/II bands (1640–1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound’s interaction with biological targets?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates binding energies between the thioether moiety and hydrophobic enzyme pockets, such as glycosidase active sites .
  • Molecular Dynamics (MD) simulations (using GROMACS or NAMD ) model solvation effects on the compound’s conformation, particularly the flexibility of the decylthio chain in aqueous vs. lipid membranes .
  • Docking studies (AutoDock Vina) prioritize target validation by screening against X-ray structures of lectins or carbohydrate-binding proteins .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions?

Discrepancies often arise in stereochemical assignments or binding affinity measurements. Mitigation strategies:

  • Cross-validate NMR assignments with synthetic analogs (e.g., replacing decylthio with methylthio to simplify spectra) .
  • Replicate MD simulations under varying force fields (CHARMM vs. AMBER) to assess conformational sensitivity .
  • Apply Bayesian statistical analysis to quantify uncertainty in enzyme inhibition assays (e.g., IC₅₀ ranges) .

Q. What frameworks guide the design of experiments for studying this compound’s mechanism of action?

Align with Guiding Principle 2 of evidence-based inquiry:

  • Link studies to glycosidase inhibition theory , using kinetic assays (e.g., Michaelis-Menten with 4-nitrophenyl glycoside substrates) to measure competitive vs. non-competitive inhibition .
  • Employ chemoenzymatic synthesis to generate isotopically labeled variants (e.g., ¹³C-glucose) for tracking metabolic fate in cell cultures .
  • Integrate COMSOL Multiphysics for simulating diffusion kinetics in biofilm models, correlating with experimental viability assays (e.g., resazurin reduction) .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

  • Hydrophilic Interaction Liquid Chromatography (HILIC) effectively resolves polar glycosylated intermediates from hydrophobic byproducts .
  • Membrane filtration (10 kDa MWCO) removes high-molecular-weight aggregates formed during thioether coupling .
  • Preparative HPLC with a C18 column (gradient: 20% → 80% acetonitrile in 0.1% TFA) achieves >95% purity, monitored by diode array detection (210–400 nm) .

Methodological Considerations

Q. How can AI-driven platforms enhance experimental reproducibility for this compound?

  • Autonomous laboratories (e.g., AI-controlled reaction robots) optimize solvent ratios and catalyst loading via Bayesian optimization, reducing human error in multi-step syntheses .
  • Real-time process control with inline PAT (Process Analytical Technology), such as Raman spectroscopy, adjusts reaction parameters dynamically to maintain yield >85% .

Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives of this compound?

  • Multivariate PLS regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data .
  • Cluster analysis (k-means or PCA) groups derivatives by glycosylation patterns, identifying critical substituents for target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.